3-allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Description
“3-allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been studied for their potential as antitubercular agents . Some of the compounds in this class have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves the reaction of 2-aminothiophene-3-carboxylate with urea . The resulting compound is then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .
Scientific Research Applications
Synthesis Techniques and Pathways
The compound 3-allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives are synthesized through various innovative routes, starting from different precursors. Alagarsamy et al. (2007) and others have developed novel synthesis methods for these compounds, which involve reacting with different aldehydes, ketones, or other chemicals to form new compounds with significant structural variations (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).
Structural Modifications and Derivatives
There's a broad spectrum of derivatives synthesized from the base structure of this compound. These derivatives include novel bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones, which have been characterized by various analytical and spectral data (Ashalatha et al., 2007). Additionally, new series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones have been synthesized, showcasing the compound's versatile nature in creating various structurally unique derivatives (Dos Santos et al., 2015).
Biological and Pharmacological Applications
Antimicrobial and Antibacterial Properties
Some derivatives of this compound exhibit antimicrobial and antibacterial activities. Vlasov et al. (2022) synthesized compounds that demonstrated moderate activity against various bacterial strains, indicating the potential use of these compounds in combating bacterial infections (Vlasov et al., 2022).
Anticancer Properties
The derivatives of this compound have shown promising results in cancer treatment. Mavrova et al. (2016) synthesized derivatives that exhibited cytotoxicity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy. The study also revealed that the compounds had solid-state photostability, an important factor in drug development (Mavrova et al., 2016).
Antitumor Activity
Hafez and El-Gazzar (2017) developed derivatives that displayed potent anticancer activity on various human cancer cell lines. This underlines the compound's potential as a scaffold for developing new antitumor agents (Hafez & El-Gazzar, 2017).
Properties
IUPAC Name |
5-phenyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-2-8-17-14(18)12-11(10-6-4-3-5-7-10)9-20-13(12)16-15(17)19/h2-7,9H,1,8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHGDDZSSQCHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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